Methyl 2,2-dimethyl-3-(O-tolyl)propanoate
Overview
Description
Methyl 2,2-dimethyl-3-(O-tolyl)propanoate: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a methyl ester derivative of 2,2-dimethyl-3-(O-tolyl)propanoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate can be synthesized through the esterification of 2,2-dimethyl-3-(O-tolyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ester .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products Formed:
Hydrolysis: 2,2-dimethyl-3-(O-tolyl)propanoic acid and methanol.
Reduction: 2,2-dimethyl-3-(O-tolyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-3-(O-tolyl)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate to investigate the activity of esterases and other enzymes.
Medicine: Potential applications in drug development due to its structural similarity to biologically active compounds. It may be used in the design and synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-(O-tolyl)propanoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is essential for the compound’s role as a substrate in biochemical studies .
Comparison with Similar Compounds
Methyl 2,2-dimethyl-3-(P-tolyl)propanoate: Similar structure but with a para-substituted tolyl group.
Ethyl 2,2-dimethyl-3-(O-tolyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2,2-dimethyl-3-(M-tolyl)propanoate: Similar structure but with a meta-substituted tolyl group.
Uniqueness: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is unique due to its ortho-substituted tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical and chemical properties, making it distinct from its para- and meta-substituted analogs .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(2-methylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-7-5-6-8-11(10)9-13(2,3)12(14)15-4/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRNIPBQGSRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213041 | |
Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101213041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363210-14-3 | |
Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101213041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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